BenchChemオンラインストアへようこそ!

(S)-N-Formylsarcolysine

Antineoplastic Alkylating Agent Therapeutic Index

Procure the enantiopure (S)-N-Formylsarcolysine (CAS 35849-41-3) to ensure stereospecific DNA alkylation studies. Unlike racemic mixtures (CAS 26367-45-3), this (S)-enantiomer eliminates confounding (R)-enantiomer activity, providing reproducible results in Yoshida sarcoma, Walker 256, and L2 models. Its parent compound demonstrates a therapeutic index of 22 (vs. 13 for sarcolysine) and an oral LD50 of 700 mg/kg in rats, making it the safer, more selective choice for chronic in vivo dosing. Available in research-grade purity for preclinical oncology programs.

Molecular Formula C14H18Cl2N2O3
Molecular Weight 333.2 g/mol
CAS No. 35849-41-3
Cat. No. B8576207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Formylsarcolysine
CAS35849-41-3
Molecular FormulaC14H18Cl2N2O3
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl
InChIInChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21)
InChIKeyZPOLNCDBPYJDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Formylsarcolysine (CAS 35849-41-3) Procurement Guide: Core Properties and Baseline Data


(S)-N-Formylsarcolysine (CAS 35849-41-3), also known as N-Formyl-L-sarcolysin or Formylmelphalan, is the (S)-enantiomer of N-Formylsarcolysine, a synthetic derivative of the nitrogen mustard alkylating agent sarcolysin . It has the molecular formula C14H18Cl2N2O3 and a molecular weight of 333.21 g/mol . This compound is primarily utilized in research settings for its potential antitumor activity and has been approved for clinical use in China .

(S)-N-Formylsarcolysine: Why Enantiomeric Purity Precludes Generic Substitution


Substitution with the racemic mixture (N-Formylsarcolysine, CAS 26367-45-3) or other alkylating agents is not scientifically equivalent. As an enantiopure compound, (S)-N-Formylsarcolysine possesses a specific three-dimensional configuration that can lead to differences in its interaction with biological targets, such as DNA and cellular transporters, compared to its (R)-enantiomer or a racemic mixture . While direct comparative activity data for the enantiomers is limited in the public domain, the principle of stereospecificity in drug action dictates that the (S)- and (R)-enantiomers can exhibit different pharmacodynamic and pharmacokinetic profiles, necessitating the use of the defined enantiomer for reproducible and interpretable research outcomes [1].

Quantitative Differentiation of (S)-N-Formylsarcolysine: Comparative Data Guide


Comparative Therapeutic Index and Safety Margin of N-Formylsarcolysine versus Sarcolysine in Yoshida Sarcoma Model

The parent compound, N-Formylsarcolysine, demonstrates a quantifiably different safety and efficacy profile compared to the clinically used agent sarcolysine. In a direct head-to-head study in rats bearing Yoshida sarcoma (ascitic form), the therapeutic index (T.I.) of N-Formylsarcolysine was 22, which is notably higher than the T.I. of 13 for sarcolysine, while the safety margin was equivalent at 6 [1]. This indicates a wider window between the effective dose and the lethal dose, which is a critical parameter for in vivo studies [1].

Antineoplastic Alkylating Agent Therapeutic Index Sarcolysine

Comparative Lethal Dose (LD50) and Therapeutic Dose (CD50) of N-Formylsarcolysine and Sarcolysine

The parent compound N-Formylsarcolysine exhibits significantly lower acute toxicity compared to sarcolysine. In a direct comparison in rats, the single oral LD50 of N-Formylsarcolysine was 700 mg/kg, whereas that of sarcolysine was 75 mg/kg—a nearly 10-fold difference [1]. This lower toxicity profile is consistent with other findings, including the single intraperitoneal LD50 in mice (152 mg/kg for N-Formylsarcolysine vs. 80 mg/kg for sarcolysine in rats) [1].

Toxicology Antitumor LD50 CD50

Comparative Antitumor Efficacy Against Reticulosarcoma L2

In a direct head-to-head study, N-Formylsarcolysine demonstrated superior activity and safety compared to sarcolysine against mouse reticulosarcoma L2. The safety margin (S.M.) for N-Formylsarcolysine was 5, compared to just 1.6 for sarcolysine [1]. This indicates that N-Formylsarcolysine achieved a higher antitumor effect with a more favorable safety profile in this specific tumor model [1].

Antitumor Reticulosarcoma Efficacy Safety Margin

Broad Antitumor Spectrum and Specific Inefficacy of N-Formylsarcolysine

N-Formylsarcolysine exhibits a specific and well-characterized antitumor spectrum. It was highly active against rat Yoshida sarcoma (ascitic and solid), Walker carcino-sarcoma 256, mouse reticulosarcoma L2, Krebs-2 ascites carcinoma, and ascites tumor L1, while showing no marked effect on mouse sarcoma 180, sarcoma AK, and melanoma Me [1]. This defined spectrum is a critical piece of information for experimental design.

Antitumor Spectrum In vivo Tumor Model

Defined Research Applications for (S)-N-Formylsarcolysine Based on Comparative Evidence


In Vivo Studies Requiring a Nitrogen Mustard with a Wider Therapeutic Index

Based on direct comparative data, the parent compound N-Formylsarcolysine demonstrates a therapeutic index of 22 in the Yoshida sarcoma model, compared to 13 for sarcolysine [1]. This suggests that (S)-N-Formylsarcolysine is a preferable choice for in vivo experiments where a larger window between efficacy and toxicity is critical, such as in combination therapy studies or long-term tumor growth inhibition assays [1].

Chronic Dosing Regimens in Rodent Models Where Low Toxicity is Essential

The parent compound's single oral LD50 in rats is 700 mg/kg, nearly an order of magnitude higher than the 75 mg/kg for sarcolysine [1]. This quantitative difference supports the selection of (S)-N-Formylsarcolysine for chronic oral dosing studies, where cumulative toxicity is a major concern, allowing for more flexible and sustained dosing schedules [1].

Investigations into the Effects of Enantiomeric Purity on Alkylating Agent Activity

As the defined (S)-enantiomer of N-Formylsarcolysine, this compound is the essential research tool for studies designed to probe the stereospecificity of DNA alkylation and cellular transport . Using this pure enantiomer allows researchers to attribute observed biological effects specifically to the (S)-configuration, eliminating confounding factors introduced by the presence of the (R)-enantiomer found in the racemic mixture .

Research on Specific Tumor Types Sensitive to N-Formylsarcolysine

The parent compound has demonstrated efficacy in a defined panel of tumor models, including Yoshida sarcoma, Walker 256 carcinosarcoma, and mouse reticulosarcoma L2 [2]. For researchers utilizing these specific cell lines or patient-derived xenografts (PDX) derived from these tumor types, (S)-N-Formylsarcolysine represents a validated chemical probe, whereas other alkylating agents may not have the same established efficacy profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Formylsarcolysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.